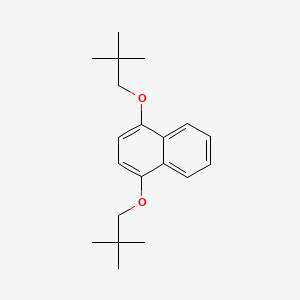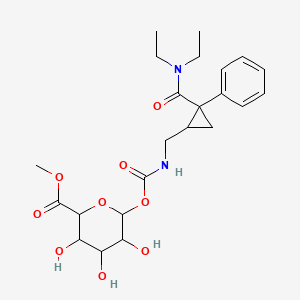
Milnacipran CarbaMoyl-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Milnacipran CarbaMoyl-beta-D-glucuronide is a metabolite of Milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily for the treatment of fibromyalgia and major depressive disorder. This compound is characterized by its molecular formula C22H30N2O9 and a molecular weight of 466.48 g/mol. It appears as a white to off-white solid with a melting point of 120-125°C.
Preparation Methods
Milnacipran CarbaMoyl-beta-D-glucuronide is synthesized through the glucuronidation of Milnacipran. This process involves the conjugation of Milnacipran with glucuronic acid, facilitated by the enzyme UDP-glucuronosyltransferase. The reaction conditions typically include an aqueous environment with a suitable buffer to maintain pH stability. Industrial production methods for this compound are not extensively documented, but they likely follow similar enzymatic conjugation processes used in laboratory settings.
Chemical Reactions Analysis
Milnacipran CarbaMoyl-beta-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Common reagents used in these reactions include water and various enzymes such as glucuronidases. The major products formed from these reactions are Milnacipran and glucuronic acid. The compound is relatively stable under normal conditions and does not readily undergo oxidation or reduction reactions.
Scientific Research Applications
Milnacipran CarbaMoyl-beta-D-glucuronide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of Milnacipran.
Biology: Researchers use this compound to investigate the enzymatic pathways involved in drug metabolism and excretion.
Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of Milnacipran, aiding in the development of more effective therapeutic strategies.
Industry: The compound is utilized in the quality control processes of pharmaceutical manufacturing to ensure the purity and efficacy of Milnacipran-based medications.
Mechanism of Action
As a metabolite of Milnacipran, Milnacipran CarbaMoyl-beta-D-glucuronide does not have a direct mechanism of action. its formation and excretion are crucial for the overall pharmacokinetic profile of Milnacipran. Milnacipran itself works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission . This dual inhibition helps alleviate symptoms of depression and fibromyalgia by modulating pain signals and mood regulation pathways .
Comparison with Similar Compounds
Milnacipran CarbaMoyl-beta-D-glucuronide can be compared with other glucuronide metabolites of SNRIs and related compounds:
Desvenlafaxine Glucuronide: A metabolite of Desvenlafaxine, another SNRI, which also undergoes glucuronidation but has different pharmacokinetic properties.
Duloxetine Glucuronide: A metabolite of Duloxetine, which shares similar metabolic pathways but differs in its therapeutic applications and efficacy.
Venlafaxine Glucuronide: A metabolite of Venlafaxine, which is another SNRI with a distinct metabolic profile and clinical use.
This compound is unique due to its specific formation from Milnacipran and its role in the drug’s metabolism and excretion.
Properties
Molecular Formula |
C23H32N2O9 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
methyl 6-[[2-(diethylcarbamoyl)-2-phenylcyclopropyl]methylcarbamoyloxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C23H32N2O9/c1-4-25(5-2)21(30)23(13-9-7-6-8-10-13)11-14(23)12-24-22(31)34-20-17(28)15(26)16(27)18(33-20)19(29)32-3/h6-10,14-18,20,26-28H,4-5,11-12H2,1-3H3,(H,24,31) |
InChI Key |
OCJREBQTSSRPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CNC(=O)OC2C(C(C(C(O2)C(=O)OC)O)O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


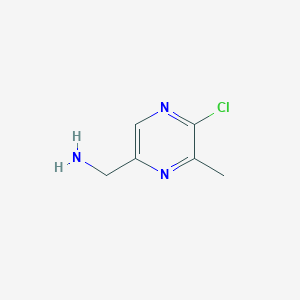
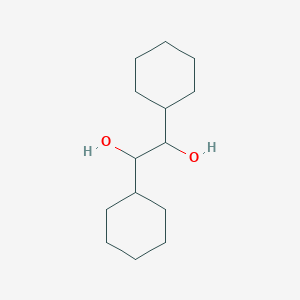

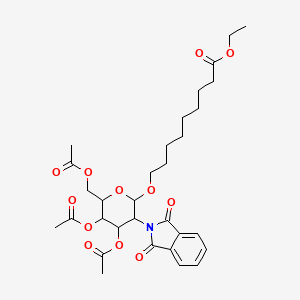
![6-[2-(Acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289636.png)
![tert-butyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12289641.png)
![2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3h-indolium tetrafluoroborate](/img/structure/B12289644.png)
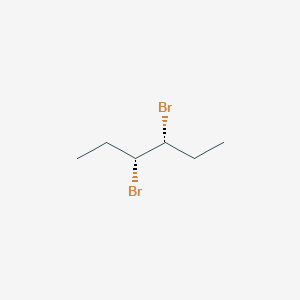
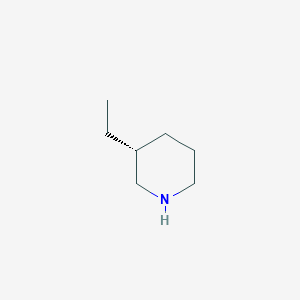
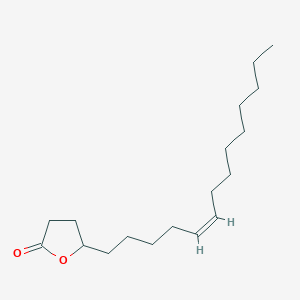
![6-[2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289672.png)
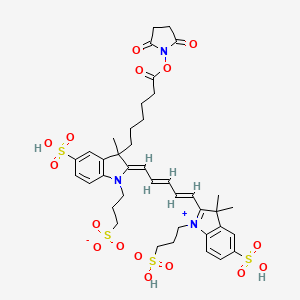
![6-(6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289675.png)
